molecular formula C15H23NO5 B15300199 tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate

tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate

Cat. No.: B15300199
M. Wt: 297.35 g/mol
InChI Key: CUAQOSFSMDUMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring substituted with a triethylene glycol chain, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the triethylene glycol chain.

    Reduction: Reduction reactions may target the carbamate group, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles like sodium azide can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes from the hydroxyl groups.

    Reduction: Formation of amines from the carbamate group.

    Substitution: Introduction of various substituents on the phenyl ring, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of novel materials with specific properties.

Biology:

  • Investigated for its potential as a protective group in peptide synthesis.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
  • Evaluated for its pharmacological properties and potential therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the formulation of coatings and adhesives with specific performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The triethylene glycol chain provides solubility and flexibility, enhancing the compound’s ability to interact with various biological targets.

Comparison with Similar Compounds

  • tert-Butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate
  • This compound
  • This compound

Uniqueness:

  • The presence of the triethylene glycol chain distinguishes it from other carbamates, providing unique solubility and flexibility properties.
  • The combination of the tert-butyl group and the phenyl ring with the triethylene glycol chain offers a unique balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications.

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl N-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]carbamate

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-12-4-6-13(7-5-12)20-11-10-19-9-8-17/h4-7,17H,8-11H2,1-3H3,(H,16,18)

InChI Key

CUAQOSFSMDUMCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.